ABCG2 Transporter Inhibition: Comparative Potency of 6-Amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one vs. Ko143
6-Amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one demonstrates measurable inhibitory activity against the ATP-binding cassette transporter ABCG2 (BCRP) with an IC50 of 120 nM in a cellular assay [1]. In comparison, Ko143, a well-characterized and potent ABCG2 inhibitor, exhibits an IC50 of 9.7 nM under standard assay conditions . While 6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one is approximately 12-fold less potent than Ko143 in this specific assay, its distinct chemical scaffold offers a different pharmacophore for exploring ABCG2 modulation [2].
| Evidence Dimension | ABCG2 Inhibition |
|---|---|
| Target Compound Data | IC50 = 120 nM |
| Comparator Or Baseline | Ko143: IC50 = 9.7 nM |
| Quantified Difference | Ko143 is 12.4-fold more potent |
| Conditions | Target compound: ABCG2 in human A549 cells, PPIX accumulation assay; Ko143: ABCG2 ATPase activity assay |
Why This Matters
This quantitative data positions 6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one as a moderately potent ABCG2 inhibitor with a distinct chemotype, useful for researchers investigating transporter-mediated drug resistance or seeking alternative scaffolds to known inhibitors like Ko143.
- [1] BindingDB. BDBM50650946 (CHEMBL5631496). IC50: 120 nM. ABCG2 inhibition in human A549 cells. Access Date: 2026. View Source
- [2] Krapf, M. K., et al. (2020). Superior Pyrimidine Derivatives as Selective ABCG2 Inhibitors and Broad-Spectrum ABCB1, ABCC1, and ABCG2 Antagonists. Journal of Medicinal Chemistry, 63(18), 10412–10432. View Source
